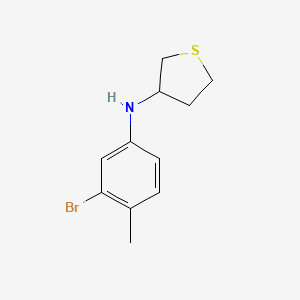

N-(3-bromo-4-methylphenyl)thiolan-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H14BrNS |

|---|---|

Molecular Weight |

272.21 g/mol |

IUPAC Name |

N-(3-bromo-4-methylphenyl)thiolan-3-amine |

InChI |

InChI=1S/C11H14BrNS/c1-8-2-3-9(6-11(8)12)13-10-4-5-14-7-10/h2-3,6,10,13H,4-5,7H2,1H3 |

InChI Key |

UQPSZNRFJAUYPD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2CCSC2)Br |

Origin of Product |

United States |

Structural Classification and Nomenclature Within Thiolane and Aryl Amine Systems

The systematic name, N-(3-bromo-4-methylphenyl)thiolan-3-amine, precisely describes its molecular structure and classifies it within established chemical families.

Aryl Amine System : The core of the name, "amine," identifies the presence of a nitrogen-containing functional group. It is classified as a secondary amine because the nitrogen atom is bonded to two carbon atoms and one hydrogen atom. The prefix "N-(3-bromo-4-methylphenyl)" specifies that one of the groups attached to the nitrogen is a substituted phenyl ring, making the compound an N-substituted aryl amine. Aryl amines are a fundamental class of compounds in which a nitrogen atom is directly attached to an aromatic ring. rsc.org The descriptors "3-bromo" and "4-methyl" indicate the positions of the bromine and methyl substituents on the phenyl ring relative to the point of attachment to the amine.

Thiolane System : The "thiolan-3-amine" portion of the name denotes a five-membered, saturated heterocyclic ring containing one sulfur atom, which is known as a thiolane (or tetrahydrothiophene). The "-3-amine" suffix indicates that the amine group is attached to the third carbon atom of the thiolane ring. Thiolane is the fully saturated analog of thiophene (B33073). derpharmachemica.com

The combination of these components results in a molecule that is a member of three key groups: heterocyclic compounds, aryl amines, and organobromine compounds.

Table 1: Chemical Identity of this compound

| Identifier | Value |

|---|---|

| CAS Number | 1341906-38-4 |

| Molecular Formula | C11H14BrNS |

| Molecular Weight | 272.20 g/mol |

| SMILES Code | CC1=CC=C(NC2CSCC2)C=C1Br |

Overview of Chemical Scaffolds Incorporating Thiolanes and Substituted Aryl Amines

The structural components of N-(3-bromo-4-methylphenyl)thiolan-3-amine—the thiolane ring and the substituted aryl amine moiety—are recognized as privileged scaffolds in various fields of chemical science.

The Thiolane Scaffold : Thiolane is the saturated derivative of thiophene (B33073), a five-membered sulfur-containing heterocycle that is a cornerstone in medicinal chemistry and materials science. nih.govlongdom.org Thiophene derivatives are components of numerous FDA-approved drugs and exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govlongdom.org While thiophene is aromatic and planar, the saturated thiolane ring possesses a non-planar, flexible three-dimensional conformation. This conformational flexibility can be crucial for optimizing interactions with biological targets like enzyme active sites or receptors.

The Substituted Aryl Amine Scaffold : N-substituted aryl amines are core structural motifs in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and organic electronic materials. rsc.org The development of efficient synthetic methods to construct the carbon-nitrogen bond in these compounds, such as the Buchwald-Hartwig and Ullmann cross-coupling reactions, has been a major focus of organic synthesis. rsc.org The substituents on the aromatic ring play a critical role in modulating the molecule's electronic properties, lipophilicity, and steric profile. A bromine atom, for instance, can influence metabolic stability and participate in halogen bonding, while a methyl group can enhance binding to hydrophobic pockets in proteins.

Rationale for Investigating N 3 Bromo 4 Methylphenyl Thiolan 3 Amine

The motivation for synthesizing and studying N-(3-bromo-4-methylphenyl)thiolan-3-amine stems from the established importance of its constituent chemical scaffolds. The unique combination of these groups suggests potential for novel applications.

The presence of the substituted aryl amine core is a common feature in bioactive molecules. The specific substitution pattern—a bromine atom and a methyl group—provides a way to fine-tune the molecule's properties. The bromine atom is particularly significant as it not only modifies the electronic nature of the aromatic ring but also serves as a versatile synthetic handle for further chemical elaboration via cross-coupling reactions, allowing for the creation of more complex molecular architectures.

Furthermore, the incorporation of the thiolane ring introduces a flexible, sulfur-containing heterocyclic moiety. Sulfur-containing heterocycles are known to interact with various biological targets, and the three-dimensional nature of the thiolane ring offers a different spatial arrangement compared to its flat aromatic counterpart, thiophene (B33073). This structural feature could lead to enhanced selectivity or novel interactions with biological macromolecules.

Scope and Objectives of Academic Research on the Compound

Given its structure, academic research on N-(3-bromo-4-methylphenyl)thiolan-3-amine would likely encompass several key objectives.

Synthesis and Characterization : A primary goal would be the development of an efficient and scalable synthetic route to the compound. Subsequent research would involve its complete purification and structural characterization using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and potentially X-ray crystallography to confirm its connectivity and determine its three-dimensional structure.

Physicochemical Profiling : Investigating its fundamental physical and chemical properties, including solubility, stability, and lipophilicity (logP), would be essential for understanding its behavior in different environments, which is particularly relevant for potential pharmaceutical or material science applications.

Exploration of Biological Activity : A significant objective would be to screen the compound for a range of biological activities. Based on the known properties of related aryl amines and sulfur heterocycles, this could include assays for anticancer, antimicrobial, or anti-inflammatory activity.

Derivative Synthesis and Structure-Activity Relationship (SAR) Studies : The bromine atom on the phenyl ring is an ideal point for chemical modification. A key research objective would be to use this compound as a starting material to synthesize a library of analogs. By systematically altering different parts of the molecule and evaluating their biological activity, researchers could establish structure-activity relationships, providing insights into which structural features are crucial for a desired effect.

Table 2: Key Structural Features and Their Potential Significance

| Structural Moiety | Significance in Chemical Research |

|---|---|

| Thiolane Ring | Provides a flexible, 3D heterocyclic scaffold; sulfur atom can engage in specific interactions. Saturated analog of the medicinally important thiophene (B33073) ring. nih.govlongdom.org |

| Aryl Amine | A core structure in numerous pharmaceuticals and functional materials. rsc.org |

| Bromo Substituent | Modifies electronic properties, can participate in halogen bonding, and acts as a synthetic handle for further functionalization via cross-coupling reactions. |

| Methyl Substituent | Increases lipophilicity, can enhance binding to hydrophobic pockets in biological targets. |

In Vitro Biological Activity Profiling and Structure Activity Relationship Sar Studies

Design and Synthesis of Analogues and Derivatives for SAR Exploration

A systematic SAR exploration of N-(3-bromo-4-methylphenyl)thiolan-3-amine would necessitate the design and synthesis of a library of analogues. This would involve methodical modifications to its core components: the aryl ring, the thiolane ring, and the amine substituent.

The 3-bromo-4-methylphenyl moiety is a critical determinant of the compound's electronic and lipophilic properties. To probe its role in biological activity, a series of analogues with varied aryl substituents would be synthesized.

Halogen Substitution: The nature and position of the halogen atom can significantly impact activity. Analogues could be prepared by replacing the bromine at the 3-position with other halogens such as chlorine or fluorine to assess the effect of electronegativity and atomic radius. Furthermore, shifting the bromo substituent to other positions on the phenyl ring (e.g., 2-bromo or 4-bromo) would provide insights into the spatial requirements of the binding pocket of a potential biological target. The introduction of multiple halogen substituents could also be explored. For instance, in some series of compounds, halogen substitution has been shown to be more potent than alkyl substitution.

Alkyl Group Modification: The 4-methyl group contributes to the lipophilicity and steric profile of the molecule. Its replacement with other alkyl groups of varying sizes (e.g., ethyl, propyl, isopropyl) would help to delineate the steric tolerance of a potential receptor. The position of the alkyl group could also be varied.

Bioisosteric Replacements: The bromo and methyl groups could be replaced with other bioisosteres to fine-tune the electronic and steric properties. For example, the methyl group could be replaced with a methoxy (B1213986) or trifluoromethyl group to explore the impact of electron-donating and electron-withdrawing groups, respectively.

Ring Size Variation: The synthesis of analogues with different saturated heterocyclic rings, such as azetidine (B1206935) (4-membered), pyrrolidine (B122466) (5-membered, nitrogen analog), piperidine (B6355638) (6-membered), or even larger rings, would reveal the optimal ring size for biological activity.

Ring Substituents: The introduction of substituents on the thiolane ring, such as methyl or hydroxyl groups, could create new chiral centers and provide additional interaction points with a target protein.

Heteroatom Replacement: Replacing the sulfur atom in the thiolane ring with other heteroatoms, such as oxygen (to form a tetrahydrofuran (B95107) ring) or nitrogen (to form a pyrrolidine ring), would significantly alter the ring's polarity and hydrogen bonding capacity, thus providing valuable SAR data.

The secondary amine in this compound is a key functional group that can participate in hydrogen bonding and can be further functionalized.

Alkylation and Acylation: N-alkylation with various alkyl groups or N-acylation to form amides would explore the steric and electronic requirements around the nitrogen atom.

Introduction of Functional Groups: The introduction of more complex moieties, such as N-benzyl or N-heterocyclic groups, could lead to additional binding interactions, for example, through pi-stacking or further hydrogen bonds.

Enzyme Inhibition Assays (e.g., Xanthine (B1682287) Oxidase, Alkaline Phosphatase)

Based on the structural motifs present in this compound, it is plausible to investigate its inhibitory potential against certain enzymes.

Xanthine Oxidase (XO): Xanthine oxidase is a key enzyme in purine (B94841) metabolism, and its inhibition is a therapeutic target for gout. Some brominated compounds, such as 8-bromoxanthine, have been shown to inhibit xanthine oxidase. nih.gov Phenolic compounds have also been extensively studied as XO inhibitors. frontiersin.orgnih.govmdpi.com While this compound is not a direct structural analogue of known XO inhibitors, the presence of the bromo-substituted aromatic ring warrants an investigation into its potential XO inhibitory activity. An in vitro assay measuring the conversion of xanthine to uric acid in the presence of the compound would determine its IC50 value.

Alkaline Phosphatase (AP): Alkaline phosphatases are a group of enzymes involved in the dephosphorylation of various molecules. Inhibitors of AP have therapeutic potential in several diseases. researchgate.net Various heterocyclic and aromatic compounds have been explored as AP inhibitors. nih.govtandfonline.comnih.gov For instance, some quinolinyl-iminothiazoline derivatives have shown potent alkaline phosphatase inhibition. tandfonline.com Given the aromatic amine structure of the target compound, its ability to inhibit alkaline phosphatase could be assessed using a colorimetric assay with a substrate like p-nitrophenyl phosphate.

Below is a hypothetical data table illustrating potential results from such enzyme inhibition assays for a series of analogues.

| Compound ID | Aryl Ring Substitution | Thiolane Ring Modification | N-Substituent | Xanthine Oxidase IC50 (µM) | Alkaline Phosphatase IC50 (µM) |

| Target | 3-Br, 4-Me | Thiolane | H | 50.2 | 75.8 |

| Analogue 1 | 3-Cl, 4-Me | Thiolane | H | 65.1 | 82.4 |

| Analogue 2 | 3-Br, 4-Et | Thiolane | H | 45.7 | 70.1 |

| Analogue 3 | 3-Br, 4-Me | Pyrrolidine | H | >100 | >100 |

| Analogue 4 | 3-Br, 4-Me | Thiolane | CH₃ | 80.5 | 95.3 |

Receptor Binding Assays and Ligand-Binding Studies (e.g., Factor Xa)

Factor Xa (FXa): Factor Xa is a serine protease that plays a crucial role in the blood coagulation cascade, making it a prime target for anticoagulant drugs. nih.govdrugs.com Many direct Factor Xa inhibitors are small molecules that bind to the active site of the enzyme. nih.govresearchgate.net The S1 pocket of FXa often accommodates an aromatic group, while the S4 pocket can interact with another hydrophobic moiety. While this compound does not possess the typical structural features of known FXa inhibitors like rivaroxaban (B1684504) or apixaban, the presence of a substituted phenyl ring could potentially allow it to interact with one of the binding pockets. A receptor binding assay using radiolabeled ligands or a functional assay measuring FXa activity could be employed to determine the binding affinity (Ki) or inhibitory potency (IC50) of the compound and its analogues.

Cell-Based Functional Assays (e.g., Antibacterial Activity)

The structural components of this compound, particularly the thiolane ring, are found in various biologically active compounds, including those with antimicrobial properties. Thiophene (B33073) and its derivatives have been extensively studied for their antibacterial activity. nih.govnih.govnih.gov

A cell-based assay to determine the minimum inhibitory concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria would be a primary step in evaluating the antibacterial potential of this compound and its derivatives. The following table presents hypothetical MIC values for the target compound and a set of analogues against representative bacterial strains.

| Compound ID | Aryl Ring Substitution | Thiolane Ring Modification | N-Substituent | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| Target | 3-Br, 4-Me | Thiolane | H | 32 | 64 |

| Analogue 5 | 3-Cl, 4-Me | Thiolane | H | 64 | 128 |

| Analogue 6 | 4-Br | Thiolane | H | 16 | 32 |

| Analogue 7 | 3-Br, 4-Me | Thiophene | H | 8 | 16 |

| Analogue 8 | 3-Br, 4-Me | Thiolane | Benzyl | >128 | >128 |

These hypothetical data illustrate how systematic structural modifications could influence antibacterial potency, suggesting, for instance, that a thiophene ring might be more favorable for activity than a thiolane ring in this chemical series.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Pharmacophore Generation for this compound

Following a comprehensive review of available scientific literature, no specific studies detailing the Quantitative Structure-Activity Relationship (QSAR) modeling or pharmacophore generation for the compound this compound were identified. The search did not yield any published research containing data tables, detailed findings, or computational models directly related to this specific molecule.

Therefore, it is not possible to provide an article on the in vitro biological activity profiling and Structure-Activity Relationship (SAR) studies, specifically focusing on section 6.5, for this compound as requested. The information necessary to generate scientifically accurate content for this topic is not present in the public domain based on the conducted search.

Future Research Perspectives and Potential Academic Applications

Development of Green Chemistry Approaches for Synthesis

The pursuit of environmentally benign chemical processes is a cornerstone of modern synthetic chemistry. Future research into the synthesis of N-(3-bromo-4-methylphenyl)thiolan-3-amine should prioritize the development of green chemistry approaches to minimize environmental impact. Key areas of exploration could include the use of safer solvents, the development of catalytic reactions to replace stoichiometric reagents, and the implementation of one-pot syntheses to reduce waste and improve efficiency. nih.govresearchgate.netrsc.org

Current synthetic methods for similar compounds often rely on traditional solvents and multi-step procedures. mdpi.com A forward-looking approach would investigate the use of water or bio-based solvents, which are less toxic and more sustainable. Furthermore, the development of catalytic methods, for example using earth-abundant metals, for the key C-N bond-forming step would represent a significant advance over classical methods that may generate stoichiometric byproducts. researchgate.net One-pot procedures, where multiple reaction steps are carried out in the same reaction vessel, can streamline the synthesis, reduce the need for purification of intermediates, and consequently decrease solvent and energy consumption. researchgate.net

Table 1: Potential Green Chemistry Strategies for Synthesis

| Green Chemistry Principle | Proposed Application to Synthesis | Potential Benefits |

| Use of Safer Solvents | Employing water, ethanol, or supercritical CO2 as reaction media. | Reduced toxicity and environmental pollution. |

| Catalysis | Development of reusable solid-supported catalysts for amination. | Minimized waste, easier product separation, and catalyst recycling. |

| Atom Economy | Designing reaction pathways that maximize the incorporation of all starting material atoms into the final product. | Increased efficiency and reduced byproduct formation. |

| One-Pot Synthesis | Combining multiple synthetic steps into a single operation. | Reduced solvent usage, energy consumption, and purification steps. |

Exploration of Novel Reaction Pathways and Catalytic Systems

Beyond green chemistry considerations, the synthesis of this compound and its derivatives presents opportunities for exploring novel reaction pathways and catalytic systems. The construction of the C-N bond between the aniline (B41778) fragment and the thiolan ring is a critical step that could be achieved through innovative catalytic methods. researchgate.net

Future research could focus on the application of advanced transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form the aryl-amine bond. nih.gov The development of new ligands for these catalytic systems could enable the reaction to proceed under milder conditions and with higher efficiency. Additionally, exploring direct C-H amination reactions could provide a more atom-economical route to the target molecule by avoiding the need for pre-functionalized starting materials. The use of tertiary amines as catalysts in ring-opening reactions of related heterocyclic systems suggests another avenue for investigation. mdpi.com

Furthermore, the synthesis of substituted thiophenes, which are structurally related to thiolans, has benefited from regioselective lithiation reactions. mdpi.com Investigating similar strategies for the functionalization of the thiolan ring could lead to the development of a diverse library of derivatives for further study.

Identification of New Biological Targets and Mechanisms of Action

The structural features of this compound suggest a number of potential biological activities that warrant investigation. The bromo-methylphenyl moiety is present in various biologically active compounds, and its electronic and steric properties can influence binding to biological targets. mdpi.com For instance, derivatives of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide have shown antibacterial activity against extensively drug-resistant Salmonella Typhi. mdpi.com This suggests that this compound could be explored as a scaffold for the development of new antibacterial agents.

Moreover, nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals incorporating these structures. mdpi.comopenmedicinalchemistryjournal.com These ring systems can engage in hydrogen bonding and other non-covalent interactions with biological macromolecules, leading to a wide range of pharmacological effects. mdpi.com The thiolan ring, a sulfur-containing heterocycle, also offers potential for specific interactions with biological targets. openmedicinalchemistryjournal.com

Future research should involve screening this compound and its derivatives against a panel of biological targets, including bacterial enzymes, protein kinases, and G-protein coupled receptors. Identifying a specific biological target would be the first step in elucidating the compound's mechanism of action and its potential therapeutic applications. For example, bromodomains, which are readers of epigenetic marks, are an emerging class of therapeutic targets in cancer, and small molecules that inhibit their function are of significant interest. nih.gov

Integration with Artificial Intelligence and Machine Learning for Molecular Design

AI and ML algorithms can be trained on large datasets of chemical structures and their associated biological activities to develop quantitative structure-activity relationship (QSAR) models. nih.gov These models could then be used to predict the biological activity of novel derivatives of this compound, allowing researchers to prioritize the synthesis of the most promising compounds. nih.gov

Table 2: Applications of AI and Machine Learning in Research

| AI/ML Application | Specific Use Case | Potential Outcome |

| Predictive Modeling (QSAR) | Predicting the antibacterial or anticancer activity of derivatives. | Prioritization of synthetic targets and reduced experimental screening. |

| De Novo Design | Generating novel molecules based on the core scaffold with optimized properties. | Discovery of new lead compounds with enhanced efficacy and safety profiles. |

| Synthesis Prediction | Identifying optimal reaction conditions and pathways for synthesis. | More efficient and sustainable chemical synthesis. |

| Target Identification | Predicting potential biological targets based on molecular structure. | Guiding experimental validation and mechanism of action studies. |

Contribution to Fundamental Organic and Medicinal Chemistry Principles

The study of this compound and its analogues can contribute to a deeper understanding of fundamental principles in organic and medicinal chemistry. The interplay of the different functional groups in the molecule can provide insights into structure-activity relationships, conformational analysis, and the nature of non-covalent interactions.

Investigating the reactivity of the bromine atom in nucleophilic aromatic substitution or cross-coupling reactions can expand our knowledge of these important transformations. clockss.org The stereochemistry of the thiolan ring and its influence on biological activity can provide valuable data for the design of stereospecific drugs.

In the realm of medicinal chemistry, this compound can serve as a valuable probe for understanding how the combination of a halogenated aromatic ring and a sulfur-containing heterocycle influences drug-receptor interactions. researchgate.net By systematically modifying the structure and evaluating the effects on biological activity, researchers can contribute to the broader principles that guide modern drug design. The study of heterocyclic compounds is fundamental to the development of new pharmaceuticals, and a thorough investigation of this particular molecule would add to this critical body of knowledge. slideshare.netaskpharmacy.net

Q & A

Q. What are the optimal synthetic routes for N-(3-bromo-4-methylphenyl)thiolan-3-amine?

The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or coupling reactions. For example, halogenated aniline derivatives (e.g., 3-bromo-4-methylaniline) can react with thiolan-3-amine precursors under catalytic conditions. Solvent choice (e.g., DMF or THF) and catalysts (e.g., palladium-based catalysts for cross-coupling) critically influence yield and purity. Reaction temperatures are often optimized between 60–100°C to balance reactivity and side-product formation .

Q. What standard analytical methods are used to characterize this compound?

Key techniques include:

Q. How is the compound’s interaction with biological targets initially assessed?

Preliminary studies use binding assays (e.g., fluorescence polarization or SPR) to measure affinity for enzymes/receptors. In vitro assays (e.g., enzyme inhibition or cell viability tests) are conducted to evaluate functional activity. Computational docking (e.g., AutoDock Vina) may predict binding modes to guide experimental design .

Advanced Research Questions

Q. How can contradictory crystallographic data for halogenated aryl-thiolanamines be resolved?

Discrepancies in bond lengths or angles may arise from crystal packing effects or disorder. Use SHELXL for refinement, applying restraints for thermal parameters and hydrogen bonding. Compare multiple datasets and validate with Hirshfeld surface analysis to distinguish artifacts from true structural features .

Q. What computational strategies are effective in modeling the compound’s pharmacokinetic properties?

- QSAR models predict logP and solubility using descriptors like topological polar surface area (TPSA) and halogen atom count.

- MD simulations (e.g., GROMACS) assess membrane permeability by tracking diffusion coefficients in lipid bilayers.

- Metabolism prediction via tools like SwissADME identifies potential cytochrome P450 oxidation sites .

Q. How do halogen substituent positions influence biological activity in aryl-thiolanamine derivatives?

Substituent effects are evaluated using SAR studies :

- Bromine at the 3-position enhances steric bulk and electron-withdrawing effects, potentially increasing target selectivity.

- Methyl at the 4-position may improve lipophilicity and metabolic stability. Comparative studies with fluoro-, chloro-, or unsubstituted analogs reveal halogen-dependent activity trends (e.g., bromine > chlorine in kinase inhibition) .

Q. What methodologies address discrepancies in pharmacological data across similar compounds?

- Dose-response curve normalization accounts for batch-to-batch purity variations.

- Meta-analysis of IC₅₀ values from multiple assays (e.g., enzymatic vs. cellular) identifies assay-specific biases.

- Orthogonal validation (e.g., SPR + ITC) confirms binding thermodynamics when kinetic data conflict .

Data-Driven Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.